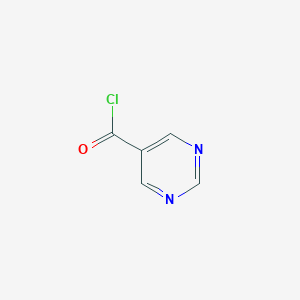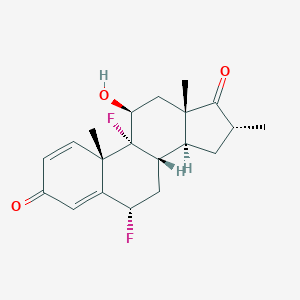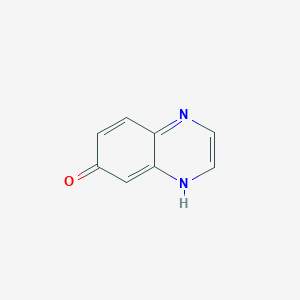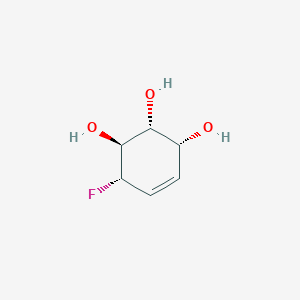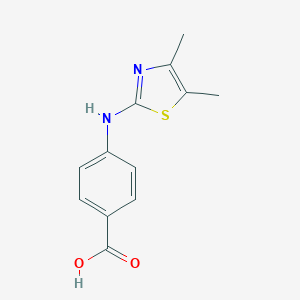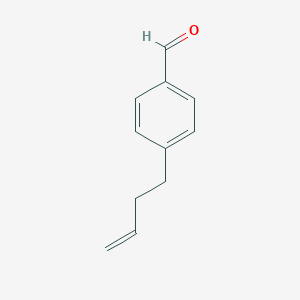
4-(But-3-EN-1-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-3-EN-1-YL)benzaldehyde is a chemical compound that has been widely used in scientific research for various purposes. It is also known as 4-(3-Butenyl)benzaldehyde or 4-allylbenzaldehyde. This compound belongs to the family of aldehydes and is used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-(But-3-EN-1-YL)benzaldehyde is not well understood. However, it is believed that it acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between the compound and the nucleophile, resulting in the modification of proteins and other biomolecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(But-3-EN-1-YL)benzaldehyde are not well studied. However, it has been shown to have cytotoxic effects on cancer cells, suggesting that it may have potential as an anticancer agent. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(But-3-EN-1-YL)benzaldehyde in lab experiments is its high reactivity, which allows for the synthesis of complex organic compounds. However, its cytotoxicity and potential for covalent modification of biomolecules may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(But-3-EN-1-YL)benzaldehyde. One area of interest is the development of new synthetic methods for the compound and its derivatives. Another area of interest is the study of its mechanism of action and its potential as an anticancer and anti-inflammatory agent. Additionally, the compound may have potential as a tool for the modification of biomolecules in chemical biology and drug discovery.
Métodos De Síntesis
4-(But-3-EN-1-YL)benzaldehyde can be synthesized by the reaction of 4-bromo-3-nitrobenzaldehyde with crotyl magnesium bromide, followed by reduction of the nitro group with iron powder and acetic acid. The resulting compound is then treated with hydrochloric acid to obtain 4-(But-3-EN-1-YL)benzaldehyde.
Aplicaciones Científicas De Investigación
4-(But-3-EN-1-YL)benzaldehyde has been widely used in scientific research for various purposes. It has been used as a starting material in the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and agrochemicals. It has also been used as a reagent in the synthesis of beta-lactones and other heterocyclic compounds.
Propiedades
Número CAS |
137658-83-4 |
|---|---|
Nombre del producto |
4-(But-3-EN-1-YL)benzaldehyde |
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
4-but-3-enylbenzaldehyde |
InChI |
InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-9H,1,3-4H2 |
Clave InChI |
TUXSJJDWEGILLX-UHFFFAOYSA-N |
SMILES |
C=CCCC1=CC=C(C=C1)C=O |
SMILES canónico |
C=CCCC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




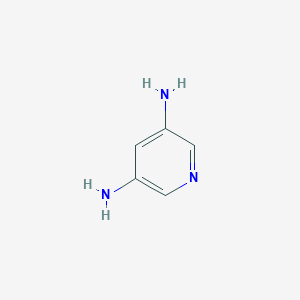
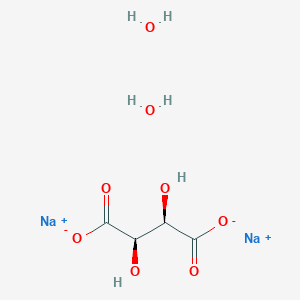
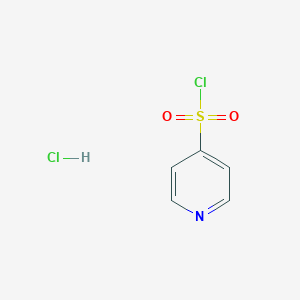
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
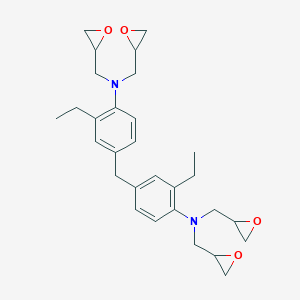
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)

